molecular formula C24H20ClN5O2S B2456970 N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872197-19-8

N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2456970
CAS No.: 872197-19-8
M. Wt: 477.97
InChI Key: JPTPIPRFGOCNBM-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H20ClN5O2S and its molecular weight is 477.97. The purity is usually 95%.
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Biological Activity

N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic potential based on diverse literature sources.

Synthesis

The compound is synthesized through a multi-step process involving the formation of the triazole ring and subsequent sulfonylation. The synthetic route typically includes:

  • Formation of the Triazole Ring : Using appropriate azoles and halides.
  • Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chlorides.
  • Final Modifications : Adding the chlorobenzyl moiety to enhance biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)2.32Induction of apoptosis via Bax/Bcl-2 ratio alteration
HepG2 (Liver Cancer)3.21Cell cycle arrest at G2/M phase
HL-60 (Leukemia)9.6Down-regulation of MMP2 and VEGFA

The compound's mechanism involves inducing apoptosis as evidenced by increased levels of caspase-9 and alterations in the Bax/Bcl-2 ratio in treated cells .

Selectivity and Safety

In vitro studies have shown that this compound selectively targets cancer cells over normal cells. For instance, in studies comparing cytotoxic effects on Vero cells (normal mammalian cells), the compound demonstrated significantly lower toxicity .

The biological activity is primarily attributed to the compound's ability to interfere with cellular processes:

  • Apoptotic Pathway Activation : The compound induces apoptosis in cancer cells by activating caspases and altering mitochondrial membrane permeability.
  • Cell Cycle Arrest : It causes cell cycle arrest at specific phases (G2/M), which is critical for inhibiting cancer cell proliferation .

Case Studies

Recent studies have highlighted the efficacy of this compound in vivo:

  • Tumor-Bearing Mouse Models : In these models, this compound demonstrated targeted delivery to tumor sites with reduced systemic toxicity .
  • Comparative Studies : When compared with standard chemotherapeutics like 5-Fluorouracil, this compound showed enhanced selectivity and potency against resistant cancer cell lines .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2S/c1-15-7-12-21(16(2)13-15)33(31,32)24-23-27-22(26-14-17-8-10-18(25)11-9-17)19-5-3-4-6-20(19)30(23)29-28-24/h3-13H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTPIPRFGOCNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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